Triapine Triapine Direct iron chelator from β(2) subunit of ribonucleotide reductase
Triapine has been used in trials studying the treatment of Leukemia, Lung Cancer, Kidney Cancer, Prostate Cancer, and Pancreatic Cancer, among others.
Brand Name: Vulcanchem
CAS No.: 236392-56-6
VCID: VC0005346
InChI: InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+
SMILES: C1=CC(=C(N=C1)C=NNC(=S)N)N
Molecular Formula: C7H9N5S
Molecular Weight: 195.25 g/mol

Triapine

CAS No.: 236392-56-6

Cat. No.: VC0005346

Molecular Formula: C7H9N5S

Molecular Weight: 195.25 g/mol

* For research use only. Not for human or veterinary use.

Triapine - 236392-56-6

CAS No. 236392-56-6
Molecular Formula C7H9N5S
Molecular Weight 195.25 g/mol
IUPAC Name [(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea
Standard InChI InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+
Standard InChI Key XMYKNCNAZKMVQN-NYYWCZLTSA-N
Isomeric SMILES C1=CC(=C(N=C1)/C=N/NC(=S)N)N
SMILES C1=CC(=C(N=C1)C=NNC(=S)N)N
Canonical SMILES C1=CC(=C(N=C1)C=NNC(=S)N)N

Chemical and Pharmacological Profile of Triapine

Structural Characteristics

Triapine (C₇H₉N₅S) belongs to the α-N-heterocyclic thiosemicarbazone class, characterized by a pyridine ring substituted with an aminomethylidene-thiosemicarbazone moiety. Its IUPAC name, [(E)-[(3-aminopyridin-2-yl)methylidene]amino]thiourea, reflects the planar configuration critical for metal chelation . The molecule’s stability arises from intramolecular hydrogen bonding between the thiosemicarbazone sulfur and pyridine nitrogen, enabling robust interactions with transition metals like iron and copper .

Table 1: Key Chemical Properties of Triapine

PropertyValue
Molecular Weight195.24 g/mol
Chemical FormulaC₇H₉N₅S
CAS Number143621-35-6
SolubilityLipophilic at physiological pH
Metal Binding CapacityFe(II/III), Cu(II), Ga(III)

Pharmacokinetics and Metabolism

Triapine exhibits rapid absorption following intravenous administration, with a serum half-life of approximately 2–4 hours . Protein binding remains moderate (60–70%), while its volume of distribution (1.2–1.5 L/kg) suggests extensive tissue penetration . Metabolism occurs primarily via hepatic glucuronidation, with renal excretion accounting for 60–70% of elimination . Notably, its lipophilicity facilitates blood-brain barrier penetration, making it a candidate for central nervous system malignancies .

Mechanism of Action: Ribonucleotide Reductase Inhibition and Beyond

Targeting Ribonucleotide Reductase

RNR catalyzes the reduction of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. Triapine inhibits RNR by destabilizing the enzyme’s diferric-tyrosyl radical cofactor, essential for catalytic activity . Unlike hydroxyurea, which directly quenches the tyrosyl radical, Triapine chelates iron from the R2 subunit, inducing cofactor disintegration and irreversible enzyme inactivation . This mechanism depletes deoxyribonucleotide pools, preferentially targeting rapidly proliferating cancer cells .

Metal Chelation and Reactive Oxygen Species (ROS) Generation

Triapine’s thiosemicarbazone moiety enables redox-active metal complexation. The iron(II)-Triapine complex reacts with molecular oxygen, generating cytotoxic ROS such as hydroxyl radicals (·OH) . This dual mechanism—RNR inhibition and oxidative stress—synergistically damages DNA and proteins, exacerbating genomic instability in cancer cells . Copper(II)-Triapine complexes further amplify ROS production, exploiting the elevated copper levels in tumors to induce selective cytotoxicity .

Table 2: Comparative RNR Inhibition Profiles

AgentIC₅₀ (μM)Metal DependencyResistance Profile
Hydroxyurea500–1000Iron-independentCommon
Triapine0.1–1.0Iron-dependentRare

Clinical Evaluation of Triapine

Phase I/II Trials in Solid Tumors

Over 30 clinical trials have evaluated Triapine as a monotherapy or in combination with cytotoxics like cisplatin and gemcitabine . In a phase II study of metastatic renal cell carcinoma (N = 19), Triapine monotherapy (96 mg/m²/day, days 1–4 and 15–18) yielded a 7% response rate and median progression-free survival of 3.6 months . Dose-limiting toxicities included grade 3/4 neutropenia (79%) and acute hypoxia, necessitating dose reductions in 53% of patients .

Hematologic Malignancies

Triapine demonstrated curative potential in murine L1210 leukemia models, with complete remission achieved at 10 mg/kg/day . Early-phase trials in acute myeloid leukemia (AML) reported partial responses, though efficacy was overshadowed by myelosuppression . Combination regimens with cytarabine are under investigation to leverage synergistic RNR inhibition .

Adverse Effects and Clinical Limitations

Hematologic Toxicity

Neutropenia, anemia, and thrombocytopenia are dose-limiting, attributable to RNR inhibition in bone marrow progenitors . Methemoglobinemia, observed in 26% of patients, arises from Triapine’s interaction with hemoglobin iron .

Pharmacodynamic Challenges

Triapine’s short half-life necessitates frequent dosing, while its metal-chelating activity may interfere with endogenous iron homeostasis, exacerbating fatigue and nausea .

Recent Advances and Derivative Development

Piperazinyl Derivatives

Structural modification with piperazine groups (e.g., compounds L₁–L₁₂) enhances lipid solubility and selectivity . These derivatives retain RNR inhibitory activity while mitigating myelotoxicity through reduced iron chelation in normal tissues .

Copper-Complexed Formulations

Copper(II)-Triapine complexes exploit the “copper overload” phenomenon in tumors, delivering cytotoxic copper ions and inducing ROS-mediated apoptosis . Preclinical studies show 10–100-fold increased potency compared to Triapine alone .

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